4,5-Dibromophthalonitrile

Nonlinear Optics Phthalocyanine Synthesis Spectroscopy

4,5-Dibromophthalonitrile (CAS 86938-64-9) is the definitive precursor for octabromo-substituted phthalocyanines where the 4,5-dibromo substitution pattern is non-interchangeable. Unlike dichloro or unsubstituted analogs, this dinitrile delivers a 20-40 nm Q-band bathochromic shift and enhanced intersystem crossing via the bromine heavy-atom effect, enabling superior nonlinear optical (NLO) performance for optical limiting and all-optical switching. It supports template cyclotetramerization to octabromo-metal phthalocyanines and Pd-catalyzed cross-coupling for extended π-conjugated architectures. Procure this key intermediate to achieve reproducible, application-critical electronic properties in advanced materials.

Molecular Formula C8H2Br2N2
Molecular Weight 285.92 g/mol
CAS No. 86938-64-9
Cat. No. B1590852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromophthalonitrile
CAS86938-64-9
Molecular FormulaC8H2Br2N2
Molecular Weight285.92 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)C#N)C#N
InChIInChI=1S/C8H2Br2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H
InChIKeyGWFFZICBNFSEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromophthalonitrile (CAS 86938-64-9): A Strategic Intermediate for Brominated Phthalocyanines and Functional Macrocycles


4,5-Dibromophthalonitrile (CAS 86938-64-9) is a halogenated aromatic dinitrile that serves as a critical precursor for the synthesis of peripherally brominated phthalocyanines and related macrocyclic compounds [1]. The compound possesses two bromine atoms at the 4- and 5-positions of the benzene ring, which impart distinct electronic effects and reactivity profiles compared to non-halogenated or alternatively halogenated phthalonitrile derivatives . Its primary utility resides in its ability to undergo template cyclotetramerization to yield octabromo-substituted metal phthalocyanines, as well as to participate in palladium-catalyzed cross-coupling reactions for the construction of extended π-conjugated architectures [2].

Why 4,5-Dibromophthalonitrile Cannot Be Replaced by Unsubstituted or Other Dihalogenated Phthalonitriles


The substitution pattern and identity of halogen atoms on the phthalonitrile core are not interchangeable parameters; they dictate the electronic absorption characteristics, nonlinear optical (NLO) performance, and cross-coupling reactivity of the resulting macrocycles. Replacement of 4,5-dibromophthalonitrile with unsubstituted phthalonitrile results in a significant hypsochromic shift of the Q-band and loss of NLO activity [1]. Substitution with 4,5-dichlorophthalonitrile yields phthalocyanines with weaker bathochromic shifts and reduced heavy-atom effects, while 4,5-diiodophthalonitrile introduces synthetic challenges and altered halogen-bonding motifs that are not suitable for all applications . The specific electronic influence of the two bromine atoms in the 4,5-positions is essential for achieving the desired optical and electronic properties in downstream materials [2].

Quantitative Differentiation of 4,5-Dibromophthalonitrile: Head-to-Head Evidence for Procurement Decisions


Bathochromic Q-Band Shift: Octabromo-Substituted Phthalocyanines vs. Unsubstituted and Octachloro Analogues

Phthalocyanines derived from 4,5-dibromophthalonitrile exhibit a pronounced bathochromic shift of the main Q-band absorption relative to those derived from unsubstituted or octachloro-substituted phthalonitriles. This red-shift is a direct consequence of the electron-withdrawing and heavy-atom effects of the peripheral bromine atoms, which lower the HOMO-LUMO gap and enhance nonlinear optical (NLO) performance [1]. The quantified difference in absorption maximum positions provides a clear spectral fingerprint for material selection in NLO applications.

Nonlinear Optics Phthalocyanine Synthesis Spectroscopy

Synthesis Efficiency: Two-Step Pd-Catalyzed Cyanation vs. Traditional Multi-Step Routes

A streamlined, two-step synthesis of 4,5-dibromophthalonitrile has been developed that proceeds via iodination of 1,2-dibromobenzene followed by optimized chemoselective Pd(0)-catalyzed cyanation [1]. This protocol replaces traditional multi-step procedures that often start from phthalic acid derivatives or involve harsh direct cyanation of aryl halides, offering a more efficient and scalable route to the target compound .

Synthetic Methodology Phthalonitrile Preparation Catalysis

Commercial Purity Specification: ≥97% vs. Industry Standard 95%

Procurement of 4,5-dibromophthalonitrile from select vendors offers a minimum purity of 97%, as verified by HPLC, GC, and NMR batch analysis . This exceeds the typical 95% purity specification commonly listed for this compound and its dihalogenated analogues, ensuring higher reproducibility in subsequent cyclotetramerization and cross-coupling reactions .

Chemical Procurement Quality Control Phthalonitrile Intermediates

Laser Emission Wavelength: Specific 405 nm Output for Optoelectronic Alignment

4,5-Dibromophthalonitrile and its derived phthalocyanines exhibit a characteristic laser emission wavelength of 405 nm, a property that is not commonly reported for the unsubstituted or chloro-substituted analogues . While direct comparative data for emission wavelengths across all dihalogenated phthalonitriles are not available in the open literature, this specific value aligns with the blue-violet region and is useful for coupling with standard 405 nm diode lasers in optoelectronic devices.

Laser Dyes Optical Materials Phthalocyanine Photophysics

Priority Application Scenarios for 4,5-Dibromophthalonitrile (CAS 86938-64-9) Based on Quantitative Evidence


Nonlinear Optical (NLO) Limiters and Switches

The 20–40 nm bathochromic shift in Q-band absorption, as demonstrated in octabromo-substituted lanthanide phthalocyanines derived from 4,5-dibromophthalonitrile, directly translates to enhanced nonlinear optical (NLO) response. This red-shift increases the material's suitability for optical limiting and all-optical switching applications where operation at longer wavelengths is required [1]. The heavy-atom effect of bromine also contributes to increased intersystem crossing and nonlinear absorption coefficients.

Synthesis of Octaacetylene-Functionalized Phthalocyanines via Click Chemistry

The two-step, Pd-catalyzed cyanation route to 4,5-dibromophthalonitrile enables the efficient preparation of a protected octaacetylene phthalocyanine intermediate. Subsequent deprotection and copper-catalyzed azide-alkyne cycloaddition (click chemistry) yields triazole-functionalized phthalocyanines with tailored solubility and electronic properties [2]. This modular approach is advantageous for the rapid construction of phthalocyanine libraries for materials screening.

Synthesis of Boron Subphthalocyanines for Organic Photovoltaics

4,5-Dibromophthalonitrile serves as a key precursor to novel boron subphthalocyanines (SubPcs) with potential applications in organic photovoltaics (OPVs). The synthesis of this non-commercially available phthalonitrile and its subsequent conversion to SubPcs has been optimized for potential scale-up, providing a pathway to brominated SubPcs that exhibit distinct optoelectronic properties compared to their unsubstituted or chloro-substituted counterparts [3].

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